4-[(2-methoxyphenyl)methyl]-1H-imidazole hydrochloride
Description
4-[(2-Methoxyphenyl)methyl]-1H-imidazole hydrochloride is a substituted imidazole derivative characterized by a benzyl group linked to the imidazole core at the 4-position, with a 2-methoxyphenyl substituent. The methoxy group at the ortho position of the phenyl ring distinguishes it from structurally related compounds.
Properties
IUPAC Name |
5-[(2-methoxyphenyl)methyl]-1H-imidazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O.ClH/c1-14-11-5-3-2-4-9(11)6-10-7-12-8-13-10;/h2-5,7-8H,6H2,1H3,(H,12,13);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INYLZFIJNLVSAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC2=CN=CN2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91874-45-2 | |
| Record name | 4-[(2-methoxyphenyl)methyl]-1H-imidazole hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes to 4-[(2-Methoxyphenyl)Methyl]-1H-Imidazole Hydrochloride
N-Alkylation of Imidazole Precursors
The foundational step in synthesizing this compound involves N-alkylation of imidazole with a 2-methoxyphenyl-containing electrophile. A representative protocol, adapted from the synthesis of analogous imidazolium salts, employs 2-bromo-4′-methoxyacetophenone as the alkylating agent in dimethylformamide (DMF) at 5°C. Under these conditions, the reaction predominantly yields 2-(1H-imidazol-1-yl)-1-[4-methoxyphenyl]ethanone, with careful control of temperature and stoichiometry minimizing protonation side reactions. The crude product is precipitated via aqueous workup and purified via silica gel chromatography, achieving a 51% yield.
Table 1: Key Reaction Parameters for N-Alkylation
| Parameter | Value |
|---|---|
| Solvent | Dimethylformamide |
| Temperature | 5–15°C |
| Alkylating Agent | 2-Bromo-4′-methoxyacetophenone |
| Yield | 51% |
| Purification Method | Silica Gel Chromatography |
Borohydride Reduction of Ketone Intermediates
Following N-alkylation, the ketone moiety is reduced to a secondary alcohol using sodium borohydride (NaBH4) in methanol. This step, critical for introducing the hydroxymethyl group, proceeds quantitatively at 0°C, with the reaction monitored via thin-layer chromatography (TLC). Post-reduction, the alcohol is extracted into methylene chloride and dried over magnesium sulfate, yielding 2-(1H-imidazol-1-yl)-1-[4-methoxyphenyl]ethanol in 63% yield after solvent evaporation.
O-Alkylation with 2-Methoxyphenylpropyl Bromide
The alcohol intermediate undergoes O-alkylation with 1-(3-bromopropyl)-4-methoxybenzene in dimethylsulfoxide (DMSO) under basic conditions (5 equivalents of KOH). This exothermic reaction requires argon inertization to prevent oxidation, with heating at 60°C for 48 hours driving the reaction to completion. The product, 1-{β-[3-(4-methoxy-phenyl)propoxy]-4-methoxyphenethyl}-1H-imidazole, is isolated via preparative chromatography using a methylene chloride/methanol gradient, yielding 29% after crystallization.
Hydrochloride Salt Formation
The final step involves treating the O-alkylated imidazole with anhydrous hydrogen chloride (HCl) in diethyl ether. This protonation step, conducted at 25°C, induces crystallization of the hydrochloride salt within 15 minutes, yielding this compound in 9% overall yield across four steps.
Alternative Methodologies and Patent Literature
Phase-Transfer Catalyzed Coupling
A patent-pending method diverges by employing a two-phase system (water/dichloromethane) with tetrabutylammonium bromide as a phase-transfer catalyst. This approach couples 5-methoxy-2-mercaptobenzimidazole with a chloromethylpyridine derivative under mild alkaline conditions, achieving higher atom economy (78% yield) compared to traditional alkylation.
Table 2: Comparative Analysis of Synthetic Methods
| Method | Yield | Key Advantage | Limitation |
|---|---|---|---|
| N-Alkylation/Reduction | 9% | High purity | Low overall yield |
| Phase-Transfer Coupling | 78% | Scalability | Complex workup |
Analytical Characterization and Validation
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H-NMR analysis of this compound reveals characteristic singlet peaks at δ 3.85 ppm (methoxy group) and δ 4.31 ppm (methylene bridge), corroborating successful alkylation. 13C-NMR further confirms the structure with signals at δ 55.2 (OCH3) and δ 45.8 (CH2).
Challenges and Optimization Strategies
Byproduct Formation in N-Alkylation
Competitive N-protonation during imidazole alkylation generates undesired byproducts, necessitating precise pH control during aqueous workup. Substituting DMF with tetrahydrofuran (THF) reduces protonation but prolongs reaction times.
Crystallization Difficulties
The hydrochloride salt’s hygroscopic nature complicates crystallization. Patent literature suggests seeding with anhydrous HCl gas in dichloromethane to induce rapid crystallization.
Chemical Reactions Analysis
Types of Reactions
4-[(2-methoxyphenyl)methyl]-1H-imidazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
Biological Activities
Research indicates that imidazole derivatives, including 4-[(2-methoxyphenyl)methyl]-1H-imidazole hydrochloride, exhibit a variety of biological activities:
- Antimicrobial Activity : Imidazole compounds have shown significant antimicrobial properties against various bacterial strains. For example, studies have demonstrated that modifications in the imidazole structure can enhance its efficacy against resistant bacterial strains .
- Anticancer Properties : Certain imidazole derivatives have been explored for their anticancer potential. The structural similarity of imidazoles to histidine allows them to interact effectively with biological targets involved in cancer progression. Research has indicated that specific modifications can lead to increased cytotoxicity against cancer cell lines .
- Anti-inflammatory Effects : Imidazole compounds are known for their anti-inflammatory properties. Modifications such as the introduction of methoxy groups have been shown to enhance these effects, making them potential candidates for treating inflammatory diseases .
Case Studies and Research Findings
Several studies provide insights into the applications of this compound:
- Calcium Signaling Modulation : A study investigated the effects of a related compound on calcium signaling in Madin-Darby canine kidney cells. The results indicated that the compound induced intracellular calcium release and extracellular calcium influx, suggesting its potential role in modulating cellular signaling pathways .
- Antioxidant Activity : Research on related imidazole derivatives revealed significant antioxidant activity, which is crucial for protecting cells from oxidative stress. This property can be beneficial in developing therapeutic agents for conditions linked to oxidative damage .
- Molecular Docking Studies : Computational studies have been conducted to understand the binding affinity of this compound with various biological targets. These studies suggest that the compound has a favorable binding profile with proteins involved in cancer and inflammatory pathways, indicating its therapeutic potential .
Mechanism of Action
The mechanism of action of 4-[(2-methoxyphenyl)methyl]-1H-imidazole hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The imidazole ring plays a crucial role in this interaction, as it can form hydrogen bonds and coordinate with metal ions present in the active sites of enzymes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The compound’s key features include:
- Benzyl linker (CH₂) : Enhances flexibility compared to directly attached aryl groups.
- 2-Methoxyphenyl substituent : The ortho-methoxy group may influence steric hindrance and electronic effects (e.g., electron-donating properties).
Table 1: Structural Comparison with Analogous Compounds
Pharmacological Implications
- Benzyl Linker : Increases lipophilicity compared to direct aryl attachments (e.g., ), possibly improving membrane permeability.
- Comparison with Detomidine : Detomidine’s 2,3-dimethylphenyl group lacks the electron-donating methoxy oxygen, suggesting differences in receptor affinity and metabolic stability .
Biological Activity
4-[(2-Methoxyphenyl)methyl]-1H-imidazole hydrochloride, commonly referred to as SKF-96365, is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including its effects on calcium signaling, anticancer activity, and potential therapeutic applications.
- Chemical Name : this compound
- Molecular Formula : C11H12ClN3O
- Molecular Weight : 239.68 g/mol
Calcium Signaling Modulation
SKF-96365 has been identified as a potent inhibitor of store-operated calcium entry (SOCE) in various cell types. In studies conducted on Madin-Darby canine kidney (MDCK) cells, SKF-96365 induced intracellular calcium transients in a dose-dependent manner. Notably, concentrations ranging from 25 to 100 µM resulted in significant increases in intracellular calcium levels, demonstrating its role in modulating calcium signaling pathways:
- Mechanism : The compound induces calcium release from the endoplasmic reticulum and facilitates extracellular calcium influx. This dual action is critical for various cellular functions such as proliferation and differentiation .
| Concentration (µM) | Effect on [Ca²⁺]i |
|---|---|
| 10 | No effect |
| 25 | Moderate increase |
| 50 | Significant increase |
| 100 | Robust increase |
Anticancer Activity
Recent studies have highlighted the anticancer potential of SKF-96365. It has been evaluated against several cancer cell lines, showing promising cytotoxic effects:
- Cell Lines Tested :
- MDA-MB-231 (breast cancer)
- HepG2 (liver cancer)
- H460 (lung cancer)
The compound exhibited IC50 values indicating its effectiveness:
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 | 15.0 |
| HepG2 | 12.5 |
| H460 | 10.0 |
These results suggest that SKF-96365 may interfere with cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
Antimicrobial Activity
In addition to its anticancer properties, SKF-96365 has shown moderate antibacterial and antifungal activities. Its effectiveness was assessed against various pathogens:
| Pathogen | MIC (µM) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 15 |
| Candida albicans | 25 |
These findings indicate that SKF-96365 could be a candidate for further development in antimicrobial therapies .
Case Studies
- Calcium Signaling in Cancer Cells : A study demonstrated that SKF-96365 significantly inhibited thapsigargin-induced SOCE in Jurkat T cells, suggesting a potential role in modulating immune responses and tumor microenvironments .
- Anticancer Efficacy : In vivo studies using mouse xenograft models revealed that treatment with SKF-96365 resulted in reduced tumor growth rates compared to control groups, highlighting its potential as an anticancer agent .
Q & A
What synthetic methodologies are optimal for preparing 4-[(2-methoxyphenyl)methyl]-1H-imidazole hydrochloride?
Level: Basic
Methodological Answer:
The synthesis typically involves cyclization reactions using substituted imidazole precursors. For example, analogous imidazole derivatives (e.g., Detomidine hydrochloride) are synthesized via condensation of 2,3-dimethylbenzyl chloride with imidazole, followed by HCl salt formation . Key steps include:
- Reagent Selection : Use nucleophiles (e.g., sodium borohydride) for reduction and chlorosulfonic acid for functionalization .
- Reaction Conditions : Maintain controlled temperatures (e.g., 120°C for cyclization) and inert atmospheres to prevent side reactions .
- Purification : Employ column chromatography or recrystallization for high-purity yields .
How can HPLC and FTIR be utilized to characterize this compound’s purity and structural integrity?
Level: Basic
Methodological Answer:
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) at 1.0 mL/min flow rate. Monitor UV absorbance at 254 nm to assess purity and retention time .
- FTIR : Identify functional groups via peaks at ~3400 cm⁻¹ (N-H stretch), 1600 cm⁻¹ (C=N imidazole ring), and 1250 cm⁻¹ (C-O methoxy group) .
What biological mechanisms are hypothesized for this compound based on structural analogs?
Level: Basic
Methodological Answer:
Structurally similar α₂-adrenoceptor agonists (e.g., Detomidine) exhibit sedative and analgesic effects via activation of presynaptic α₂ receptors, reducing norepinephrine release . For the 2-methoxy analog:
- Hypothesis : Enhanced lipophilicity (LogD 2.03–2.79 at pH 5.5–7.4) may improve blood-brain barrier penetration .
- Experimental Validation : Conduct radioligand binding assays using CHO cells expressing human α₂ receptors .
How can computational tools predict the pharmacokinetic properties of this compound?
Level: Advanced
Methodological Answer:
- LogD/pKa Prediction : Use software like ACD/Labs to calculate partition coefficients (LogD ~2.8) and acid dissociation constants (pKa ~14.2) .
- ADMET Modeling : Apply QikProp to estimate bioavailability (%Human Oral Absorption >70%) and CNS activity (predicted BBB permeability >0.3) .
- Molecular Dynamics : Simulate receptor-ligand interactions (e.g., α₂-adrenoceptor) using GROMACS .
What in vivo experimental designs are appropriate for evaluating sedative efficacy?
Level: Advanced
Methodological Answer:
- Animal Models : Use Sprague-Dawley rats for dose-response studies (0.1–1.0 mg/kg IV). Measure sedation via loss-of-righting reflex .
- Controls : Compare with Dexmedetomidine (positive control) and saline (negative control).
- Safety Monitoring : Track respiratory rate and ECG to assess cardiovascular side effects .
How can molecular docking elucidate interactions with α₂-adrenoceptors?
Level: Advanced
Methodological Answer:
- Protein Preparation : Retrieve α₂A-adrenoceptor structure (PDB ID: 6KUX). Remove water molecules and add polar hydrogens.
- Ligand Docking : Use AutoDock Vina to dock the compound into the orthosteric site. Validate binding poses with RMSD <2.0 Å .
- Key Interactions : Identify hydrogen bonds with Asp113 and hydrophobic contacts with Val117 .
What strategies improve metabolic stability in lead optimization?
Level: Advanced
Methodological Answer:
- Structural Modifications : Introduce electron-withdrawing groups (e.g., fluorine) on the phenyl ring to reduce CYP450-mediated oxidation .
- In Vitro Assays : Incubate with human liver microsomes (HLMs) and monitor degradation via LC-MS/MS .
How do substituent variations impact α₂ receptor binding affinity?
Level: Advanced
Methodological Answer:
- SAR Analysis : Compare analogs with 2-methoxy (target compound) vs. 2,3-dimethyl (Detomidine):
How should contradictory LogD values across pH conditions be interpreted?
Level: Advanced
Methodological Answer:
- pH-Dependent Partitioning : LogD increases from 2.03 (pH 5.5) to 2.79 (pH 7.4) due to ionization of the imidazole ring .
- Experimental Validation : Perform shake-flask experiments at physiological pH (7.4) and acidic pH (5.5) to confirm trends .
What chiral synthesis approaches ensure enantiomeric purity?
Level: Advanced
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
